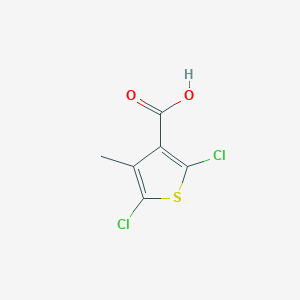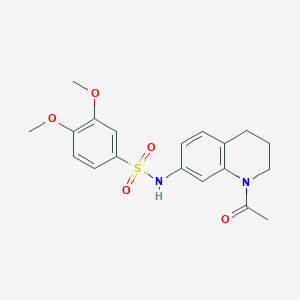
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide, also known as ADQ or ADQ-697, is a small molecule that has been extensively studied in scientific research. ADQ has been found to have potential therapeutic applications in various diseases due to its unique chemical structure and mechanism of action.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis and Biological Screening : A study by Kumar et al. (2019) focused on synthesizing quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides, which were tested for antiproliferative activity against breast cancer cell lines and screened for antimicrobial activity. This research contributes to the understanding of the synthesis and potential biological applications of sulfonamide derivatives similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide (Kumar et al., 2019).
Structural Aspects and Properties : A study by Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives. This research is relevant for understanding the structural properties of compounds related to this compound (Karmakar et al., 2007).
Biological Activities and Applications
Anticancer and Antimicrobial Potential : The study by Kumar et al. (2018) synthesized quinazolin-4-yl-aminobenzenesulfonamide derivatives and evaluated their antimicrobial and anticancer activities. This research highlights the potential use of such compounds in developing treatments for bacterial infections and cancer (Kumar et al., 2018).
Potential for Alzheimer’s Disease Treatment : A study by Makhaeva et al. (2020) synthesized new hybrid compounds containing quinoline and sulfonamide moieties as potential drugs for Alzheimer's disease. These compounds were found to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, indicating their potential as multifunctional agents for treating Alzheimer's (Makhaeva et al., 2020).
Antimicrobial Evaluation : Research on quinoline clubbed with sulfonamide moiety for use as antimicrobial agents was conducted, highlighting the potential of these compounds in addressing bacterial infections (Biointerface Research in Applied Chemistry, 2019).
Inhibitory Effects on Cancer Cell Lines : El Rayes et al. (2022) investigated a series of quinoxaline derivatives for their efficacy on cancer cell viability and proliferation. The study found several compounds with inhibitory action on different cancer cell lines, providing insights into the potential use of similar compounds in cancer therapy (El Rayes et al., 2022).
Pro-Apoptotic Effects in Cancer Cells : A study by Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments and evaluated their in vitro anti-cancer activity. The compounds showed significant reduction in cell proliferation and induced the expression of pro-apoptotic genes, suggesting their potential in cancer treatment (Cumaoğlu et al., 2015).
Propriétés
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-6-7-15(11-17(14)21)20-27(23,24)16-8-9-18(25-2)19(12-16)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTNYHQSKCUKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
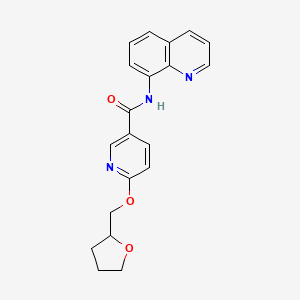
![N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008150.png)
![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)

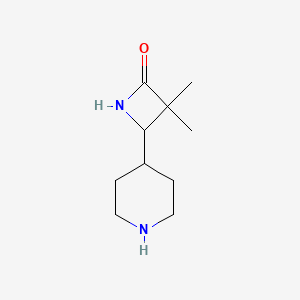
![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)

![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)
![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)
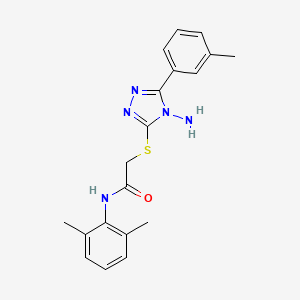
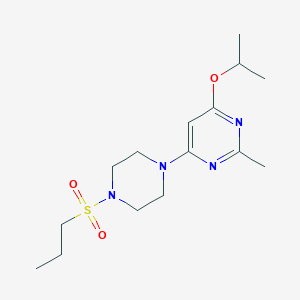
![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)
